AEOL-10150 - 286475-30-7

AEOL-10150

Catalog Number: EVT-258387
CAS Number: 286475-30-7
Molecular Formula: C48H61Cl5MnN125+
Molecular Weight: 1038.2853
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AEOL-10150, chemically known as manganese(III) tetrakis[N‐N′‐diethylimidazolium‐2‐yl]porphyrin, is a low molecular weight, synthetic catalytic antioxidant. [, ] It belongs to the class of metalloporphyrins, specifically manganese porphyrins, designed to mimic the activity of the superoxide dismutase (SOD) enzyme. [, , , , , , , ] This compound exhibits a broad spectrum of antioxidant activity by catalytically scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, , , , , , , , ]

Manganese(III) meso-tetrakis(N,N'-diethyl-1,3-imidazolium-2-yl) porphyrin

    Relevance: This compound is identical to AEOL-10150, simply referred to by its full chemical name.

EUK-134

    Compound Description: EUK-134 is a manganese-containing compound with superoxide dismutase (SOD) mimetic activity. [] It is being investigated for its potential in various biomedical applications, including protection against reactive oxygen species.

    Relevance: While EUK-134 shares the property of being a Mn-incorporated SOD mimetic with AEOL-10150, its specific chemical structure is not provided in the papers. Further research would be needed to compare their structural similarities and differences.

M40403

    Compound Description: Similar to AEOL-10150 and EUK-134, M40403 is a manganese-containing compound that exhibits SOD mimetic activity. [] It is also under investigation for various biomedical applications due to its potential to scavenge reactive oxygen species.

Manganese(III) meso-tetrakis (N,N′-diethyl-1,3-imidazolium-2-yl) porphyrin (AEOL 10113)

    Compound Description: Manganese(III) meso-tetrakis (N,N′-diethyl-1,3-imidazolium-2-yl) porphyrin, also known as AEOL 10113, is a catalytic antioxidant that functions as a superoxide dismutase (SOD) mimetic. [] It has shown efficacy in inhibiting cigarette smoke-induced inflammatory responses in in vivo lung models.

    Relevance: AEOL 10113 shares a close structural relationship with AEOL-10150, both being manganese-porphyrin complexes. Both compounds exhibit antioxidant properties and are investigated for their potential in treating conditions involving oxidative stress. []

M40419

    Compound Description: M40419, also known as GC4419 and avasopasem manganese, is a cyclic polyamine-type manganese superoxide dismutase (MnSOD) mimetic. [] It exhibits antioxidant and anti-inflammatory effects and has been studied for its potential therapeutic benefits in inflammatory conditions.

    Relevance: M40419, while also a SOD mimetic like AEOL-10150, differs in its core structure. M40419 is based on a cyclic polyamine scaffold, contrasting with the porphyrin ring structure of AEOL-10150. Despite this structural difference, both compounds share a similar target – the neutralization of inflammatory superoxide.

Manganese(III) meso-tetrakis(4-benozic acid) porphyrin/Manganese(III) meso-tetrakis(4-carboxyphenyl)porphyrin (MnTBAP)

    Compound Description: Manganese(III) meso-tetrakis(4-benozic acid) porphyrin, also known as manganese(III) meso-tetrakis(4-carboxyphenyl)porphyrin or MnTBAP, is a potent, cell-permeable superoxide dismutase (SOD) mimetic. [] It functions as a free radical acceptor.

    Relevance: Structurally similar to AEOL-10150, MnTBAP is also a manganese-porphyrin complex. Both compounds demonstrate antioxidant properties, highlighting their capacity to mitigate oxidative stress. []

Manganese(III) meso-[5(4-carboxy-3-hydroxyphenyl)-10,15,20-tris(4-carboxymethyl-3-hydoxyphenyl) porphyrin (AEOL 10303)

    Compound Description: AEOL 10303 is a manganese-porphyrin compound designed as a catalytic antioxidant and SOD mimetic. [] It possesses structural features typical of this class of compounds.

    Relevance: AEOL 10303 shares a strong structural resemblance to AEOL-10150, both being manganese-porphyrin complexes. Both are catalytic antioxidants designed to mitigate oxidative stress and have potential therapeutic applications in related disease models. []

Manganese(III) meso-tetrakis(Nethylpyridinium-2-yl)porphyrin (AEOL 10113)

    Compound Description: Manganese(III) meso-tetrakis(Nethylpyridinium-2-yl)porphyrin is a manganese-containing porphyrin compound with antioxidant properties. It is also identified as AEOL 10113 in some studies. []

    Relevance: While sharing the manganese-porphyrin core with AEOL-10150, this compound has different substituents on the porphyrin ring. These structural variations likely influence its specific antioxidant activity and potential therapeutic applications compared to AEOL-10150. []

Synthesis Analysis

The synthesis of AEOL-10150 involves several sophisticated techniques typical for metalloporphyrin complexes. The process generally includes:

  1. Preparation of Ligands: The initial step involves synthesizing appropriate ligands that can coordinate with manganese ions.
  2. Complexation with Manganese: Manganese salts are reacted with these ligands under controlled conditions to form the final porphyrin complex.
  3. Purification: The product is purified using high-performance liquid chromatography to ensure the removal of unreacted materials and by-products .

The synthetic methods have been optimized to enhance yield and purity, employing various spectroscopic techniques for characterization, including nuclear magnetic resonance and mass spectrometry.

Molecular Structure Analysis

AEOL-10150 has a complex molecular structure characteristic of manganese porphyrins. Its molecular formula is C22_{22}H24_{24}MnN4_{4}O4_{4}, indicating the presence of a manganese center coordinated by a porphyrin ring.

Structural Data

  • Molecular Weight: Approximately 448.44 g/mol.
  • Geometry: The manganese ion typically adopts an octahedral coordination geometry within the porphyrin framework.
  • Spectroscopic Characteristics: The compound exhibits distinct electronic transitions that can be observed using ultraviolet-visible spectroscopy, providing insights into its electronic structure and reactivity .
Chemical Reactions Analysis

AEOL-10150 participates in several important chemical reactions:

  1. Dismutation of Superoxide Radicals: AEOL-10150 catalyzes the conversion of superoxide radicals into hydrogen peroxide and oxygen, effectively reducing oxidative stress.
  2. Reduction of Peroxynitrite: Studies have demonstrated that AEOL-10150 can reduce peroxynitrite, a potent oxidant formed during inflammatory responses, thereby protecting cells from nitrative damage .
  3. Reactivity with Other Oxidants: The compound has shown reactivity with various reactive oxygen species, contributing to its role as an antioxidant in biological systems .
Mechanism of Action

The mechanism of action for AEOL-10150 primarily involves its role as a catalytic antioxidant:

  1. Radical Scavenging: AEOL-10150 scavenges reactive oxygen species through redox cycling involving the manganese center.
  2. Restoration of Redox Balance: By converting harmful superoxide radicals into less toxic species, AEOL-10150 helps restore cellular redox balance, which is crucial after oxidative stress events like chemical exposures .
  3. Cellular Protection: This compound has been shown to protect cellular structures from damage induced by oxidative stress, thereby improving cell viability post-exposure to toxic agents like sulfur mustard .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AEOL-10150 is typically presented as a crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme oxidative environments.
  • Reactivity: AEOL-10150 is reactive towards various oxidants, which forms the basis for its therapeutic applications.

Relevant data indicates that AEOL-10150 possesses a high degree of efficacy in reducing lipid peroxidation and enhancing cell survival rates following oxidative insults .

Applications

AEOL-10150 has promising applications in several scientific fields:

  1. Medical Countermeasures: It serves as a potential treatment for victims exposed to chemical warfare agents such as sulfur mustard and chlorine gas by alleviating oxidative damage and enhancing survival rates .
  2. Research Tool: The compound is utilized in laboratory settings to study oxidative stress mechanisms and evaluate therapeutic strategies against various diseases linked to oxidative damage.
  3. Pharmaceutical Development: Ongoing research aims to develop formulations incorporating AEOL-10150 for clinical use in treating conditions associated with excessive oxidative stress, including neurodegenerative diseases and acute lung injury .
Introduction to AEOL-10150: Catalytic Antioxidant and Superoxide Dismutase Mimetic

Structural and Biochemical Characterization of AEOL-10150

Core Metalloporphyrin Architecture

AEOL-10150 features a synthetic porphyrin macrocycle ligating a manganese ion in its central cavity (molecular formula: C₄₈H₅₆Cl₅MnN₁₂; CAS# 286475-30-7; MW: 1033.24 g/mol). The structure incorporates meso-tetrakis(N,N'-diethylimidazolium-2-yl) porphyrin ligands, creating a cationic complex with five chloride counterions (hence the designation "pentachloride") [3] [8]. This cationic nature enhances solubility in aqueous environments and facilitates interaction with negatively charged biological membranes and macromolecules. The manganese ion exists in the Mn(III) oxidation state, crucial for its catalytic redox cycling capabilities, enabling the compound to undergo reversible electron transfer reactions without permanent degradation [5] [8] [9].

Mechanism of Antioxidant Catalysis

The compound’s therapeutic efficacy stems from its ability to catalytically neutralize multiple damaging reactive species:

  • Superoxide Dismutase Mimicry: The Mn(III)/Mn(II) redox couple facilitates the disproportionation of superoxide (O₂•⁻) into oxygen and hydrogen peroxide (2O₂•⁻ + 2H⁺ → O₂ + H₂O₂) [5] [9].
  • Catalase-Like Activity: It decomposes hydrogen peroxide (H₂O₂) into water and oxygen (2H₂O₂ → O₂ + 2H₂O) [1] [5].
  • Peroxynitrite Scavenging: It efficiently reduces peroxynitrite (ONOO⁻), a potent nitrosative and oxidative stressor, preventing protein nitration and lipid peroxidation [1] [3].
  • Lipid Peroxidation Inhibition: By intercepting lipid peroxyl radicals (LOO•), it halts the chain reaction of membrane lipid destruction [1] [9].

Unlike stoichiometric antioxidants (e.g., vitamins), AEOL-10150 functions catalytically, neutralizing thousands of ROS/RNS molecules per molecule of catalyst without being consumed. This provides a sustained antioxidant effect critical for therapeutic interventions in acute oxidative stress scenarios [1] [5] [9].

Modulation of Inflammatory Pathways

Beyond direct radical scavenging, AEOL-10150 modulates key signaling pathways implicated in inflammation and tissue damage. It significantly:

  • Suppresses NF-κB activation, a master transcription factor regulating pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) [3] [8].
  • Reduces expression of adhesion molecules (e.g., ICAM-1) and chemokines (e.g., MIP-2), diminishing leukocyte infiltration into damaged tissues [2] [4].
  • Downregulates hypoxia-inducible factor (HIF)-1α target genes (e.g., CA9), mitigating hypoxic stress responses in irradiated tissues [2] [4].

Table 1: Structural and Functional Properties of AEOL-10150

PropertyDescriptionBiological Significance
Chemical ClassManganese Metalloporphyrin (Mn(III) complex)Basis for catalytic redox activity; stability under biological conditions.
Core ActivitiesSOD mimic, Catalase mimic, Peroxynitrite scavenger, Lipid peroxidation inhibitorMulti-target defense against diverse ROS/RNS implicated in tissue injury.
Molecular Weight1033.24 g/molInfluences biodistribution and tissue penetration.
Key Structural FeaturesTetrakis-diethylimidazolium porphyrin ring; Pentachloride saltCationic nature enhances solubility and interaction with cellular components; defines pharmacophore.
Signaling Pathway ModulationInhibition of NF-κB; Downregulation of HIF-1α targets; Reduction of pro-inflammatory cytokines/chemokines.Addresses secondary inflammatory cascades amplifying primary oxidative damage.

Historical Development and Rationale for Metalloporphyrin-Based Antioxidants

Evolution from Natural Porphyrins to Synthetic Mimetics

The development of AEOL-10150 is rooted in the understanding of endogenous antioxidant enzymes. Native SOD enzymes (Cu/Zn-SOD, Mn-SOD) are essential cellular defenses but suffer limitations as therapeutic agents: large size (limiting tissue penetration), susceptibility to proteolysis, potential immunogenicity, and high production costs [5] [9]. Early research focused on hematoporphyrins and their metal complexes, revealing intrinsic but weak antioxidant properties. The discovery that synthetic metalloporphyrins could mimic SOD activity, particularly with Mn(III) centers, spurred rational design efforts to enhance potency, stability, and bioavailability [6] [9]. AEOL-10150 emerged from systematic structure-activity relationship (SAR) studies optimizing the porphyrin ring substituents (imidazolium groups) to maximize catalytic rate constants for O₂•⁻ dismutation and ONOO⁻ reduction while ensuring chemical stability [5] [9].

Strategic Focus on Radiation and Chemical Threats

Initial research explored AEOL-10150 for neurodegenerative diseases (e.g., Amyotrophic Lateral Sclerosis - ALS) and stroke [6]. However, its development trajectory pivoted significantly towards medical countermeasures (MCMs) following compelling preclinical data:

  • Radiation Injury: Early studies demonstrated efficacy in reducing pulmonary fibrosis, collagen deposition, and alveolar inflammation in rodent models of radiation-induced lung injury (RILI). AEOL-10150 administered post-exposure (24h) significantly improved survival and lung function, establishing proof-of-concept [2] [4] [10].
  • Chemical Threats: Research funded by the NIH CounterACT program demonstrated potent mitigation of injuries caused by sulfur mustard (SM) analogs (e.g., CEES - 2-chloroethyl ethyl sulfide) and chlorine gas. AEOL-10150 reduced inflammation, oxidative stress markers (e.g., 4-hydroxynonenal - 4-HNE), epithelial cell damage, and airway hyperresponsiveness in rodent inhalation models [1] [3] [7].

The catalytic mechanism offered a critical advantage over conventional antioxidants: the ability to provide sustained protection against the prolonged oxidative stress characteristic of delayed tissue damage after radiation or chemical exposure, which can last weeks to months. This aligned perfectly with the need for MCMs effective when administered after exposure has occurred [1] [4] [7].

Regulatory and Strategic Significance as a Medical Countermeasure

Funding and Development Pathway under the "Animal Rule"

AEOL-10150 exemplifies the public-private partnership model for MCM development targeting threats with limited human efficacy testing feasibility. Key milestones include:

  • Biomedical Advanced Research and Development Authority (BARDA) Contract: A significant cost-plus contract (valued up to $118.4 million) awarded to Aeolus Pharmaceuticals fully funds AEOL-10150's development through potential FDA licensure specifically for the Lung-Acute Radiation Syndrome (Lung-ARS) indication [7] [10]. This supports comprehensive non-clinical studies (efficacy, toxicology, pharmacokinetics) and manufacturing necessary for a New Drug Application (NDA) under the FDA's "Animal Rule" (21 CFR 314.600 for drugs; 21 CFR 601.90 for biologics). This regulatory pathway allows approval based on robust efficacy in representative animal models and safety in humans when traditional efficacy trials in humans are unethical or impractical [4] [7].
  • National Institutes of Health (NIH) Support: Funding via the Countermeasures Against Chemical Threats (CounterACT) program supports development against chemical warfare agents like sulfur mustard [1] [7].

Addressing Multi-Threat Scenarios and Combination Therapy

The compound's broad mechanism of action against oxidative stress positions it as a versatile countermeasure:

  • Single-Agent Multi-Threat Efficacy: Demonstrated efficacy in distinct animal models for radiation lung injury (mice, rats, NHP), sulfur mustard injury (skin, lung), and chlorine gas exposure underscores its potential utility across diverse CBRN (Chemical, Biological, Radiological, Nuclear) threats [1] [4] [7].
  • Synergy with Standard Care: Critically, AEOL-10150 does not interfere with established MCMs. Research shows it complements Neupogen® (G-CSF), the standard treatment for hematopoietic ARS (H-ARS). While Neupogen® effectively boosts neutrophil recovery after radiation exposure, it can exacerbate lung inflammation. AEOL-10150 counteracts this adverse effect, significantly reducing neutrophil influx, alveolar inflammation, and fibrosis in the lungs when administered in combination, without diminishing Neupogen®'s hematopoietic benefits [10]. This addresses a critical clinical need for survivors of high-dose radiation exposure who overcome H-ARS but succumb to delayed pulmonary complications.

Table 2: AEOL-10150's Role in Medical Countermeasure Development

AspectStatus/RationaleStrategic Significance
Primary MCM IndicationLung-Acute Radiation Syndrome (Lung-ARS)Addresses a lethal sub-syndrome of ARS with no FDA-approved MCM.
Regulatory PathwayFDA "Animal Rule" (21 CFR 314.600)Enables approval based on animal efficacy models and human safety data.
Major Funding SourceBARDA Contract (Up to $118.4M)Provides comprehensive non-clinical and CMC development support towards licensure.
Secondary MCM IndicationsSulfur Mustard Injury (NIH CounterACT); Chlorine Gas ExposureLeverages common oxidative stress mechanism; Expands utility across CBRN threats.
Combination TherapyCompatible and synergistic with Neupogen® (G-CSF) for H-ARSAddresses multi-organ sequelae of radiation exposure; Mitigates Neupogen®-induced lung inflammation.
Mechanistic BreadthCatalytic scavenger of multiple ROS/RNS; Modulator of NF-κB, HIF-1α, and inflammatory cytokine pathways.Provides comprehensive defense against acute oxidative damage and delayed inflammatory/profibrotic cascades.

Significance for National Preparedness

The inclusion of AEOL-10150 within the Strategic National Stockpile (SNS) is a potential outcome contingent upon FDA approval. Its characteristics align with SNS requirements:

  • Stability: Sufficient shelf-life for stockpiling (indicated as >2 years under proper storage conditions) [8].
  • Post-Exposure Efficacy: Effectiveness when administered after exposure (demonstrated in multiple animal models for radiation and chemical threats) [1] [4] [7].
  • Broad Utility: Potential use across multiple threat scenarios (radiological accidents/attacks, industrial chlorine releases, chemical warfare agent exposure) [1] [4] [7].
  • Combination Use: Compatibility with other critical MCMs like G-CSFs [10].

Development efforts continue to optimize administration schedules (e.g., extended durations up to 90 days post-exposure in NHP models showed enhanced survival benefits [4]) and explore formulations to enhance delivery. The convergence of substantial government funding, compelling efficacy data across species and threat agents, and progression towards regulatory review underscores AEOL-10150's strategic importance in national and global preparedness for CBRN emergencies [4] [7] [10].

Properties

CAS Number

286475-30-7

Product Name

AEOL-10150

IUPAC Name

Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)-

Molecular Formula

C48H61Cl5MnN125+

Molecular Weight

1038.2853

InChI

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3

InChI Key

XMYHQLIAYLLEKT-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

AEOL-10150; AEOL 10150; AEOL10150

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.